molecular formula C11H9Cl2N3S B2873116 4-Chloro-6-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidin-2-amine CAS No. 874606-46-9

4-Chloro-6-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidin-2-amine

Cat. No.: B2873116
CAS No.: 874606-46-9
M. Wt: 286.17
InChI Key: QKBPQHRZXPVIEZ-UHFFFAOYSA-N
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Description

4-Chloro-6-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidin-2-amine is a chemical compound with the molecular formula C11H9Cl2N3S It is known for its unique structure, which includes a pyrimidine ring substituted with chloro and sulfanyl groups

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-6-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidin-2-amine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These factors can include pH, temperature, and the presence of other compounds or enzymes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidin-2-amine typically involves the reaction of 4-chlorobenzyl chloride with 4-chloro-6-mercaptopyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones, and reduced back to the thiol form.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) in solvents like ethanol or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions modify the sulfanyl group to sulfoxides or sulfones.

Scientific Research Applications

4-Chloro-6-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-{[(4-methylphenyl)methyl]sulfanyl}pyrimidin-2-amine
  • 4-Chloro-6-{[(4-fluorophenyl)methyl]sulfanyl}pyrimidin-2-amine
  • 4-Chloro-6-{[(4-bromophenyl)methyl]sulfanyl}pyrimidin-2-amine

Uniqueness

4-Chloro-6-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

4-chloro-6-[(4-chlorophenyl)methylsulfanyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3S/c12-8-3-1-7(2-4-8)6-17-10-5-9(13)15-11(14)16-10/h1-5H,6H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBPQHRZXPVIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=CC(=NC(=N2)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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